

Standard Preparation and Synthesis of Deisopropylatrazine for Research Applications

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Compound of Interest

Compound Name: Deisopropylatrazine

Cat. No.: B029266

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction **Deisopropylatrazine** (DIA), chemically known as 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine, is a primary metabolite of the widely used herbicide, atrazine. Its presence in environmental samples is a key indicator of atrazine degradation. Accurate and reliable analytical standards of **Deisopropylatrazine** are crucial for toxicological studies, environmental monitoring, and research into the metabolic pathways of triazine herbicides. This document provides a detailed protocol for the chemical synthesis of **Deisopropylatrazine**, suitable for producing a high-purity standard for research purposes.

The synthesis is based on a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise reaction to achieve the desired product.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Deisopropylatrazine** is provided in the table below.

Property	Value	Reference
IUPAC Name	6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine	[1]
Synonyms	DIA, Atrazine desisopropyl, Desisopropylatrazine	[2]
CAS Number	1007-28-9	[2]
Molecular Formula	C ₅ H ₈ ClN ₅	[2]
Molecular Weight	173.60 g/mol	[1]
Appearance	White to pale yellow crystalline powder	[3]
Melting Point	Data not available in search results	
Solubility	Limited solubility in water, soluble in organic solvents	

Synthesis of Deisopropylatrazine

The synthesis of **Deisopropylatrazine** is achieved through a two-step nucleophilic substitution reaction starting from cyanuric chloride. The first substitution with ethylamine is conducted at a low temperature (0-5 °C) to ensure mono-substitution. The second substitution with ammonia is carried out at room temperature.

Experimental Protocol

Materials:

- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
- Ethylamine (aqueous solution, e.g., 70%)
- Ammonia (aqueous solution, e.g., 25-30%)
- Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

- Acetone
- Ethyl acetate
- Distilled water
- Crushed ice
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Büchner funnel and filter paper
- Rotary evaporator
- Standard laboratory glassware

Procedure:

Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine (Intermediate)

- In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1 equivalent) in acetone.
- Cool the solution to 0-5 °C using an ice bath.
- In a separate beaker, prepare a solution of ethylamine (1 equivalent) and potassium carbonate (1 equivalent) in water.
- Slowly add the ethylamine solution to the cyanuric chloride solution dropwise using a dropping funnel, while maintaining the temperature between 0-5 °C. Vigorous stirring is essential.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 4-6 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) until the cyanuric chloride is consumed.
- The resulting mixture containing the intermediate can be used directly in the next step.

Step 2: Synthesis of 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine (**Deisopropylatrazine**)

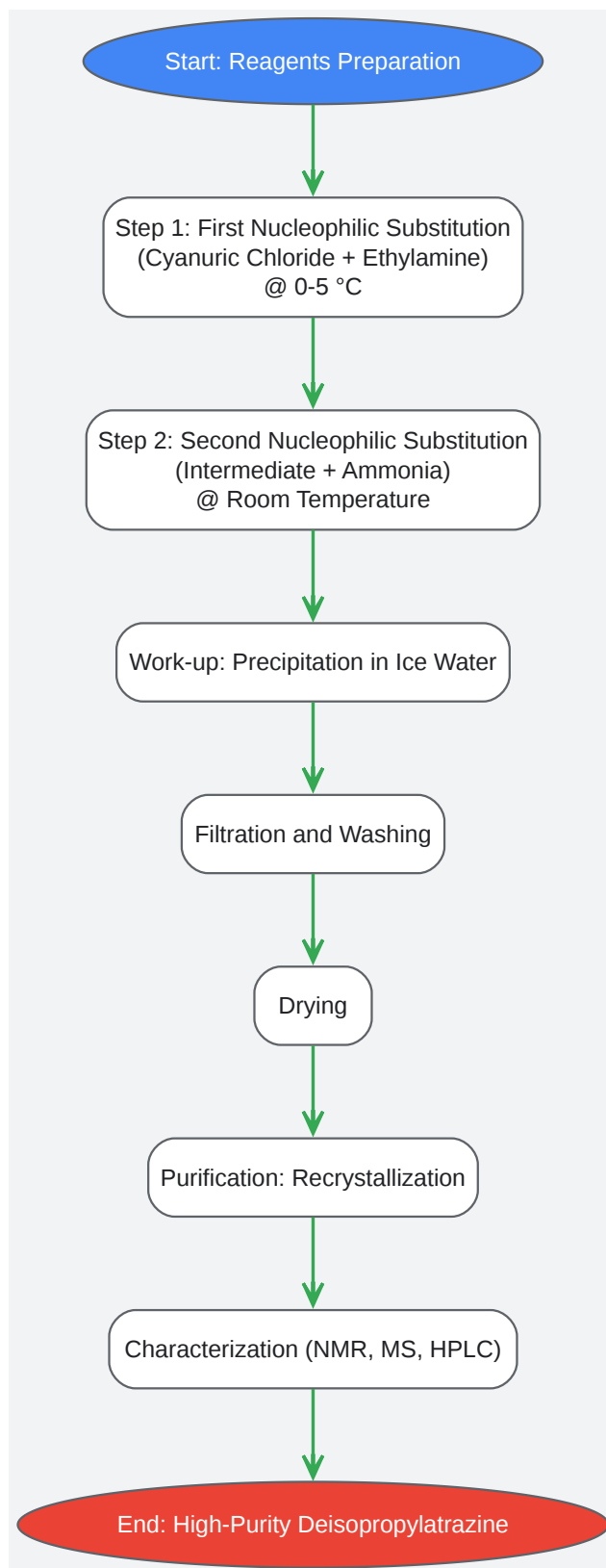
- To the reaction mixture from Step 1, slowly add an aqueous solution of ammonia (1.1 equivalents) at room temperature.
- Allow the reaction to stir at room temperature for 5-7 hours. A precipitate may form during this time.^[4]
- Monitor the disappearance of the intermediate by TLC.
- Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water to precipitate the crude product.
- Collect the white precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid with copious amounts of cold distilled water to remove any inorganic salts.
- Dry the crude product under vacuum.
- For further purification, recrystallize the crude **Deisopropylatrazine** from a suitable solvent such as ethyl acetate.

Expected Results and Characterization

Parameter	Expected Value/Observation
Yield	80-90% (based on similar reactions)[4]
Purity (by HPLC)	>98% after recrystallization
¹ H NMR	Expected signals for ethyl group protons and amine protons.
¹³ C NMR	Expected signals for the triazine ring carbons and the ethyl group carbons.
Mass Spectrometry (EI)	Molecular ion peak (M ⁺) at m/z 173, with an isotopic peak at m/z 175 due to ³⁷ Cl.[2]
Appearance	White crystalline solid.

Diagrams

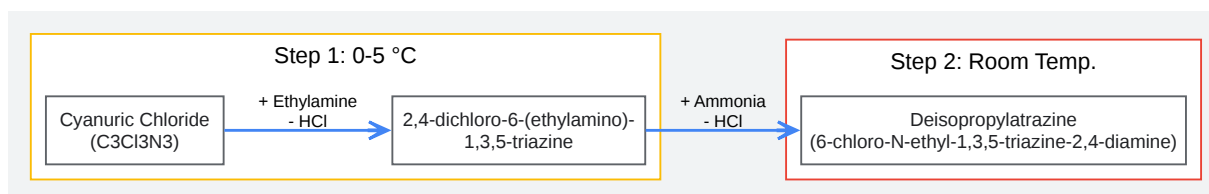
Logical Workflow for Deisopropylatrazine Synthesis



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Caption: Overall workflow for the synthesis of **Deisopropylatrazine**.

Signaling Pathway of Deisopropylatrazine Synthesis



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Caption: Chemical reaction pathway for **Deisopropylatrazine** synthesis.

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